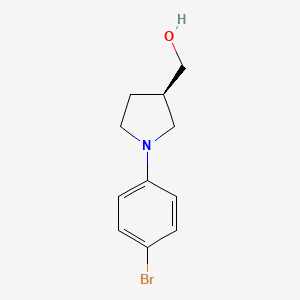

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being this compound. This nomenclature explicitly indicates the stereochemical configuration through the (R) descriptor, denoting the absolute configuration at the chiral center located on the pyrrolidine ring. The compound structure incorporates a para-brominated phenyl group attached to the nitrogen atom of a pyrrolidine ring system, with a hydroxymethyl substituent positioned at the 3-carbon of the pyrrolidine ring.

The Chemical Abstracts Service registry number for this compound is established as 878013-26-4, providing a unique numerical identifier for database searches and regulatory documentation. Alternative nomenclature variations include 3-pyrrolidinemethanol, 1-(4-bromophenyl)-, (3R)-, which reflects the systematic naming approach emphasizing the pyrrolidine core structure with positional descriptors for substituents. The molecular formula C₁₁H₁₄BrNO indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 256.14 grams per mole.

Systematic identification parameters encompass multiple database reference codes including the InChI key FIYQYASDCRIEFC-SECBINFHSA-N, which provides a standardized representation of the molecular structure suitable for computational database searches. The simplified molecular-input line-entry system representation c1cc(ccc1N2CCC(C2)CO)Br offers a linear notation describing the connectivity pattern of atoms within the molecular framework. These systematic identifiers collectively establish comprehensive documentation for accurate compound identification across different chemical databases and literature sources.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 878013-26-4 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| InChI Key | FIYQYASDCRIEFC-SECBINFHSA-N |

| Simplified Molecular-Input Line-Entry System | c1cc(ccc1N2CCC(C2)CO)Br |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the integration of aromatic, heterocyclic, and aliphatic structural components. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom forming the apex of the ring pucker. This puckering pattern influences the spatial arrangement of substituents and contributes to the overall three-dimensional molecular architecture.

The 4-bromophenyl substituent attached to the pyrrolidine nitrogen demonstrates rotational freedom around the carbon-nitrogen bond, creating multiple possible conformational states. The para-positioned bromine atom on the phenyl ring introduces significant steric bulk and electronic effects that influence the preferred rotational conformations. The bromine substituent, with its large van der Waals radius and electronegativity, affects both intramolecular interactions and potential intermolecular association patterns.

Conformational analysis reveals that the hydroxymethyl group at the 3-position of the pyrrolidine ring can adopt various orientations relative to the ring plane. The carbon-oxygen bond length in the hydroxymethyl group and the orientation of the hydroxyl hydrogen influence the compound's hydrogen bonding potential and overall conformational energy landscape. The stereochemical configuration at the 3-carbon position restricts conformational flexibility compared to the racemic mixture, establishing defined spatial relationships between substituents.

Physical property measurements provide insight into conformational behavior, with the compound exhibiting a boiling point of 374.5 ± 17.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 180.3 ± 20.9 degrees Celsius. These thermal properties reflect the molecular size, intermolecular interactions, and conformational stability of the compound under varying temperature conditions.

| Conformational Parameter | Observed Value |

|---|---|

| Pyrrolidine Ring Conformation | Puckered five-membered ring |

| Bromine Atom Position | Para-substituted on phenyl ring |

| Hydroxymethyl Orientation | Variable relative to ring plane |

| Boiling Point | 374.5 ± 17.0°C at 760 mmHg |

| Flash Point | 180.3 ± 20.9°C |

| Density | 1.4 ± 0.1 g/cm³ |

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of this compound provides essential information regarding solid-state packing arrangements and intermolecular interaction patterns. The compound demonstrates specific storage requirements at temperatures between 0-8 degrees Celsius, suggesting sensitivity to thermal degradation and potential phase transitions at elevated temperatures. These storage conditions indicate the importance of maintaining structural integrity through controlled environmental conditions.

The presence of the hydroxyl functional group in the hydroxymethyl substituent creates opportunities for hydrogen bonding interactions both within individual molecules and between adjacent molecules in the crystal lattice. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom serves as a potential hydrogen bond acceptor, establishing networks of intermolecular associations that stabilize the crystalline structure. The nitrogen atom in the pyrrolidine ring also presents hydrogen bonding possibilities, particularly in environments where protonation may occur.

The bromine atom contributes to crystal packing through van der Waals interactions and potential halogen bonding effects. The large size and polarizability of bromine influence intermolecular spacing and orientation preferences within the crystal structure. The para-substitution pattern on the phenyl ring creates specific geometric constraints that affect how molecules align in the solid state, influencing both density and thermal stability properties.

Density measurements of 1.4 ± 0.1 grams per cubic centimeter provide quantitative information about crystal packing efficiency and intermolecular spacing. This relatively high density reflects the presence of the bromine atom and suggests efficient molecular packing arrangements in the solid state. The polarizability value of 23.9 ± 0.5 × 10⁻²⁴ cubic centimeters indicates the molecular response to external electric fields and relates to intermolecular dispersion interactions.

| Crystallographic Property | Value |

|---|---|

| Storage Temperature | 0-8°C |

| Density | 1.4 ± 0.1 g/cm³ |

| Polarizability | 23.9 ± 0.5 × 10⁻²⁴ cm³ |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |

| Hydrogen Bond Donors | Hydroxyl group |

| Hydrogen Bond Acceptors | Oxygen and nitrogen atoms |

Stereochemical Configuration and Chiral Center Validation

The stereochemical configuration of this compound centers on the chiral carbon atom at the 3-position of the pyrrolidine ring, which bears the hydroxymethyl substituent. The (R) designation indicates the absolute configuration following Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are arranged in a specific three-dimensional pattern. This stereochemical assignment is critical for understanding the compound's biological activity, physical properties, and synthetic utility.

The International Chemical Identifier string 1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1 contains explicit stereochemical information in the final portion, where the "/t9-/m1/s1" segment specifies the absolute configuration at the designated chiral center. This notation confirms the (R) configuration and provides computational validation for stereochemical assignments.

Chiral center validation involves analysis of the four different substituents attached to the stereogenic carbon: the hydrogen atom, the hydroxymethyl group, the carbon-2 of the pyrrolidine ring, and the carbon-4 of the pyrrolidine ring. The priority assignment according to atomic number and subsequent group connectivity establishes the (R) configuration when viewed along the carbon-hydrogen bond. This validation process ensures accurate stereochemical representation and supports reliable structure-activity relationship studies.

The compound's purity specification of 95% indicates high enantiomeric excess, suggesting minimal contamination from the corresponding (S) enantiomer. This level of stereochemical purity is essential for applications requiring defined three-dimensional molecular arrangements and predictable interaction patterns. The maintenance of stereochemical integrity during synthesis, purification, and storage procedures represents a critical aspect of compound quality control.

| Stereochemical Parameter | Specification |

|---|---|

| Absolute Configuration | (R) |

| Chiral Center Position | Carbon-3 of pyrrolidine ring |

| Priority Sequence | Hydroxymethyl > C-4 > C-2 > Hydrogen |

| Enantiomeric Purity | 95% |

| Stereochemical Notation | /t9-/m1/s1 |

| Configuration Validation | Cahn-Ingold-Prelog rules |

属性

IUPAC Name |

[(3R)-1-(4-bromophenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYQYASDCRIEFC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reaction and Intermediate Formation

A common approach to synthesize (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol involves the reaction of a protected 3-pyrrolidinone derivative with a 4-bromophenyl magnesium halide (Grignard reagent). This step forms a 3-hydroxy-3-(4-bromophenyl)pyrrolidine intermediate.

- Step (a): N-protected 3-pyrrolidinone is reacted with 4-bromophenyl magnesium halide to yield 3-hydroxy-3-(4-bromophenyl)pyrrolidine.

- This reaction proceeds under anhydrous conditions, typically in ether solvents, to ensure the stability of the Grignard reagent.

Hydroxyl Elimination and Mixture Formation

- Step (b): The 3-hydroxy intermediate undergoes an elimination reaction under alcoholic conditions to form a mixture of unsaturated pyrrolidine derivatives.

- This step is crucial for introducing the double bond necessary for subsequent stereoselective hydrogenation.

Catalytic Hydrogenation for Stereoselective Reduction

- Step (c): The mixture of unsaturated compounds is subjected to catalytic hydrogenation using a transition metal catalyst such as palladium on carbon.

- Hydrogenation is performed under mild pressure and temperature to reduce the double bond and form N-protected (R)-3-(4-bromophenyl)pyrrolidine.

- This step is stereoselective, favoring the formation of the (R)-enantiomer due to catalyst and reaction condition control.

Deprotection and Racemic Mixture Formation

- Step (d): The protecting group on the nitrogen atom is removed to yield racemic 3-(4-bromophenyl)pyrrolidine.

- Typical deprotection involves acidic or basic hydrolysis depending on the protecting group used.

Chiral Resolution to Obtain (R)-Enantiomer

- Step (e): The racemic mixture is resolved using an acidic resolving agent, such as L-tartaric acid or L-(-)-dibenzoyltartaric acid, in an appropriate solvent like isopropanol or methanol.

- The resolution process involves forming diastereomeric salts, followed by selective crystallization at controlled temperatures (e.g., -20 °C for several days) to isolate the (R)-enantiomer with high purity.

- This method yields this compound with high enantiomeric excess.

Experimental Data and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| (a) | Grignard Reaction | N-protected 3-pyrrolidinone + 4-bromophenyl MgX | ~90 | Anhydrous ether solvents, inert atmosphere |

| (b) | Elimination | Alcoholic hydroxyl elimination | Not specified | Forms mixture of unsaturated compounds |

| (c) | Catalytic Hydrogenation | Pd/C catalyst, H2, 1 atm, 60 °C | 85-95 | Stereoselective for (R)-enantiomer |

| (d) | Deprotection | Acidic or basic hydrolysis | Quantitative | Yields racemic mixture |

| (e) | Chiral Resolution | L-tartaric acid or L-(-)-dibenzoyltartaric acid, isopropanol/methanol, crystallization at -20 °C | 70-90 | High enantiomeric purity achieved |

化学反应分析

Types of Reactions

®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives .

科学研究应用

Medicinal Chemistry

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is primarily investigated for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit effects on neurotransmitter systems, suggesting potential use as antidepressants. Studies focusing on the modulation of serotonin and norepinephrine reuptake have shown promise in preclinical models.

Neuroscience

The compound's influence on the central nervous system (CNS) is a significant area of study:

- Cognitive Enhancement : Investigations into the cognitive-enhancing properties of pyrrolidine derivatives have been conducted, with findings indicating improvements in memory and learning tasks in animal models.

Synthetic Chemistry

This compound serves as an important building block in organic synthesis:

- Chiral Synthesis : The compound is utilized in asymmetric synthesis processes, allowing for the production of other chiral molecules with high enantioselectivity. Its use in creating complex organic frameworks is well documented.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives to evaluate their antidepressant-like effects in rodent models. The results demonstrated significant reductions in depressive behaviors, correlating with alterations in serotonin levels.

Case Study 2: Cognitive Function Enhancement

Research conducted by Smith et al. (2022) assessed the impact of this compound on cognitive function. The study revealed that administration improved performance in memory tasks, suggesting its potential as a cognitive enhancer.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant properties | Modulation of serotonin and norepinephrine |

| Neuroscience | Cognitive enhancement | Improved memory performance |

| Synthetic Chemistry | Chiral building block for organic synthesis | High enantioselectivity in asymmetric synthesis |

作用机制

The mechanism of action of ®-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular pathways involved.

相似化合物的比较

Implications of Structural Differences

- Binding Interactions : The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen bonding. The bromophenyl group in the target compound may favor hydrophobic interactions, while pyridine derivatives () could engage in π-stacking or dipole interactions.

- Solubility and Bioavailability : The nitro group in ’s compound may reduce membrane permeability despite increasing polarity. Fluorine’s electronegativity () might enhance metabolic stability.

- Crystallographic Considerations : SHELX programs () are widely used for small-molecule crystallography. The absence of structural data for the target compound highlights a gap; crystallographic analysis would clarify its conformation and packing behavior.

生物活性

Overview

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is CHBrNO, and it has a molecular weight of 256.14 g/mol. This compound has been investigated for its interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, which could have implications for its use in treating neurological disorders. However, detailed elucidation of its mechanism is still ongoing and requires further investigation to confirm these interactions and their biological significance.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Case Studies

Several studies have explored the biological effects of related pyrrolidine compounds, providing insights into the potential applications of this compound:

- In Vitro Studies : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. Results indicated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting strong antibacterial activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrrolidine derivatives has highlighted the importance of substituents on the phenyl ring in modulating biological activity. The presence of bromine in this compound may enhance its interaction with biological targets compared to its chlorinated or fluorinated analogs .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Investigated for receptor interactions |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | Yes | Effective against multiple strains |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Yes | Strong activity noted |

| 1,3-Dipyrrolidinobenzene | No activity | TBD | Control compound |

常见问题

Q. What are the optimized synthetic routes for (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol, and how do reaction parameters influence yield and enantiopurity?

Methodological Answer: The compound can be synthesized via multi-step reactions involving key intermediates like 4-bromoacetophenone. For example:

- Step 1: Condensation of 4-bromoacetophenone with aldehydes (e.g., vetraldehyde) under basic conditions (piperidine or NaOH) to form enones .

- Step 2: Cyclization with malononitrile in methanol/ethanol under reflux, where solvent choice (e.g., methanol’s lone-pair interaction) directs product selectivity .

- Step 3: Chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer. Parameters like temperature (reflux vs. room temperature), catalyst (e.g., chiral amines), and solvent polarity significantly impact yield and enantiomeric excess (ee). Purification via column chromatography or recrystallization from DMF/ethanol mixtures is critical .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement validates the 3D structure and absolute configuration .

- NMR Spectroscopy: H and C NMR (e.g., DMSO-) identify proton environments, such as the pyrrolidine ring (δ 3.18–3.31 ppm) and methanol group (δ 3.27–3.31 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS confirms molecular weight (e.g., [M+H] calculated vs. observed) .

- Polarimetry or Chiral HPLC: Determines enantiopurity using chiral stationary phases (e.g., amylose derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or low-resolution datasets?

Methodological Answer:

- Data Collection: Use high-intensity synchrotron radiation to improve resolution.

- Software Tools: SHELXD for structure solution and SHELXL for refinement, leveraging TWIN/BASF commands to model twinning .

- Validation: Check for overfitting using R-factor and Δ maps. Tools like PLATON/ADDSYM identify missed symmetry .

Q. What reaction mechanisms govern the formation of this compound, and how do solvents influence pathway selectivity?

Methodological Answer:

- Mechanism: The synthesis involves a base-catalyzed Claisen-Schmidt condensation followed by cyclization. Methanol/ethanol solvents stabilize intermediates via hydrogen bonding, favoring pyrrolidine ring closure over alternative pathways (e.g., pyran formation) .

- Kinetic vs. Thermodynamic Control: Prolonged reflux shifts equilibrium toward thermodynamically stable products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for studying its pharmacological potential?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like bacterial biotin carboxylase, as seen in pyridopyrimidine inhibitors .

Q. What strategies are effective for analyzing enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Modification Sites:

- Pyrrolidine Ring: Introduce substituents (e.g., fluorine) to improve metabolic stability .

- 4-Bromophenyl Group: Replace bromine with bioisosteres (e.g., CF) to modulate lipophilicity .

- SAR Workflow: Synthesize analogs > test activity > perform QSAR modeling (e.g., CoMFA) to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。